molecular formula C21H33N3O2 B13882996 Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate

Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate

Cat. No.: B13882996
M. Wt: 359.5 g/mol
InChI Key: XSTQEYXMFNSMAX-UHFFFAOYSA-N
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Description

Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzyl group and a 2,2,6,6-tetramethylpiperidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Addition of the 2,2,6,6-Tetramethylpiperidin-4-yl Group: This step involves the reaction of 2,2,6,6-tetramethylpiperidine with the piperazine ring, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to cross biological membranes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate: Known for its oxidative properties.

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Widely used as a stable free radical and in oxidation reactions.

    1-(Benzyloxycarbonyl)piperazine: Similar structure but lacks the tetramethylpiperidinyl group.

Uniqueness

Benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate is unique due to its combination of a benzyl group and a tetramethylpiperidinyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

benzyl 4-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C21H33N3O2/c1-20(2)14-18(15-21(3,4)22-20)23-10-12-24(13-11-23)19(25)26-16-17-8-6-5-7-9-17/h5-9,18,22H,10-16H2,1-4H3

InChI Key

XSTQEYXMFNSMAX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

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